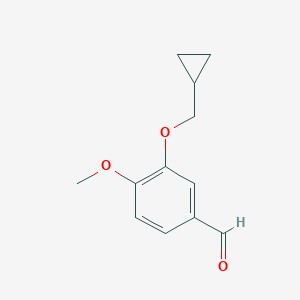

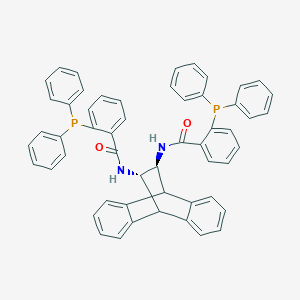

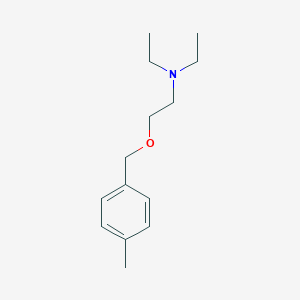

![molecular formula C21H17N5 B173449 2,6-ビス(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)ピリジン CAS No. 112362-30-8](/img/structure/B173449.png)

2,6-ビス(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)ピリジン

概要

説明

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine is a complex organic compound that belongs to the family of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring flanked by two benzimidazole units. The presence of nitrogen atoms within its structure allows it to form coordination complexes with various metals, making it a versatile ligand in coordination chemistry .

科学的研究の応用

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine has a wide range of applications in scientific research:

作用機序

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that imidazole derivatives can interact with various targets in the body, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It’s known that imidazole derivatives are highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have diverse molecular and cellular effects .

Action Environment

It’s known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , suggesting that these compounds may be stable under a variety of environmental conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine typically involves the condensation of 2,6-diaminopyridine with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine .

化学反応の分析

Types of Reactions: 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed:

Oxidation: N-oxides of 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine.

Reduction: Reduced derivatives with hydrogenated benzimidazole units.

Substitution: Halogenated derivatives with substituted benzimidazole units.

類似化合物との比較

2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine: Similar structure but without the methyl groups on the benzimidazole units.

1,10-Phenanthroline: Another nitrogen-containing ligand used in coordination chemistry.

2,2’-Bipyridine: A bidentate ligand with two pyridine rings.

Uniqueness: 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine stands out due to its tridentate ligand properties, allowing it to form more stable and diverse coordination complexes compared to bidentate ligands like 1,10-phenanthroline and 2,2’-bipyridine . The presence of benzimidazole units also imparts unique electronic and biological properties, making it a versatile compound in various fields of research .

特性

IUPAC Name |

1-methyl-2-[6-(1-methylbenzimidazol-2-yl)pyridin-2-yl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5/c1-25-18-12-5-3-8-14(18)23-20(25)16-10-7-11-17(22-16)21-24-15-9-4-6-13-19(15)26(21)2/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPSZOGARLDLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477138 | |

| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1-methyl-1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112362-30-8 | |

| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1-methyl-1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the iron complex of Me-bzimpy, [Fe(Me-bzimpy)2]2+, a superior catalyst for CO2 photoreduction compared to its zinc counterpart, [Zn(Me-bzimpy)2]2+?

A2: While both complexes can facilitate CO2 photoreduction, [Fe(Me-bzimpy)2]2+ exhibits superior catalytic activity with a much higher turnover number (TON) of 878 compared to 53 for [Zn(Me-bzimpy)2]2+ []. This difference is attributed to the higher stability of the iron complex upon reduction, a crucial factor in maintaining catalytic activity during the CO2 reduction process. This observation highlights how the choice of metal ion significantly influences the performance of these metal complexes in catalytic applications.

Q2: Can you elaborate on the application of Me-bzimpy derivatives in the context of heterogeneous catalysis, specifically for water oxidation?

A3: Research [] demonstrates the functionalization of an indium tin oxide (ITO) electrode with a Me-bzimpy derivative containing vinyl groups. This modification enabled the immobilization of a Ruthenium-based water oxidation catalyst onto the electrode surface via electropolymerization. This approach effectively bridges the gap between homogeneous and heterogeneous catalysis by anchoring a molecular catalyst onto a conductive material. The resulting modified electrode exhibited promising electrocatalytic activity for water oxidation, highlighting the potential of Me-bzimpy derivatives in designing robust and efficient catalytic systems for energy-related applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

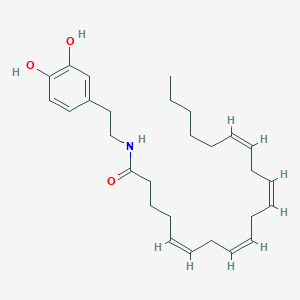

![Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B173372.png)

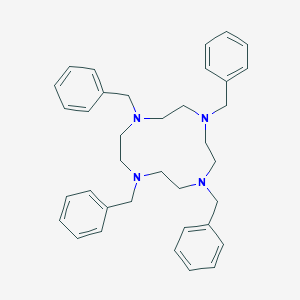

![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B173382.png)

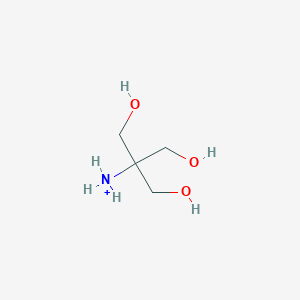

![Imidazo[1,2-a]pyrazin-3-amine](/img/structure/B173388.png)

![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)

![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)